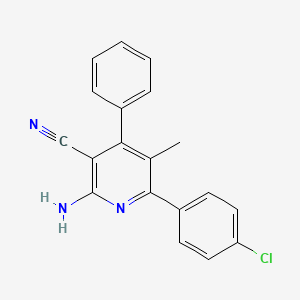

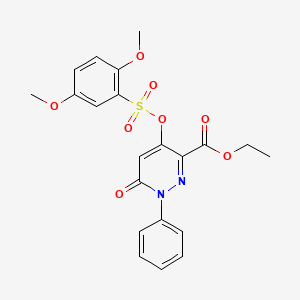

![molecular formula C15H21N3O5S B2545555 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea CAS No. 1235029-87-4](/img/structure/B2545555.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of urea derivatives as potential antimicrobial and antioxidant agents has been explored in recent studies. One such compound is 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea, which, although not directly mentioned, falls within the class of compounds that have been synthesized and characterized. In the first paper, a series of thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole were created using a straightforward method, which involved the characterization of the compounds by IR, 1H, 13C NMR, and mass spectra . Similarly, the second paper describes the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives through the treatment of substituted benzhydryl chlorides with a piperidine derivative, followed by N-sulfonation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial in determining their potential as antimicrobial and antioxidant agents. The studies provided have used spectral data to characterize the synthesized compounds. The molecular structure is likely to influence the efficacy of these compounds, as indicated by the structure-activity relationship studies in the second paper . Although the exact molecular structure analysis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is not provided, the methods used in these papers for structural characterization could be applied to this compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of urea derivatives typically include the formation of the urea linkage and the introduction of various functional groups that may enhance antimicrobial and antioxidant activities. The papers do not detail specific reactions for the compound of interest, but they do describe the general procedures for creating urea derivatives with potential biological activities . These reactions are important for the development of new lead compounds with improved efficacy.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and reactivity, are essential for their biological activity. The papers discuss the evaluation of synthesized compounds for antimicrobial and antioxidant activities, suggesting that these properties have been optimized for biological efficacy . However, specific physical and chemical properties of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea are not detailed in the provided papers.

Scientific Research Applications

Biochemical Evaluation and Enzyme Inhibition

A study on related flexible ureas, including modifications to enhance conformational flexibility and optimize interaction with pharmacophoric units, highlighted their potential as acetylcholinesterase inhibitors, which is significant for Alzheimer's disease research (Vidaluc et al., 1995).

Targeting Urokinase Receptor for Cancer Treatment

Research involving virtual screening identified compounds targeting the urokinase receptor, crucial for breast cancer metastasis inhibition. The synthesis and evaluation of analogues demonstrated potential in blocking angiogenesis and inducing apoptosis, marking a significant step toward cancer therapy (Wang et al., 2011).

Metabolic Pathway Identification

A detailed study on the oxidative metabolism of a novel antidepressant elucidated the involvement of various cytochrome P450 enzymes in its biotransformation. This research provides insight into drug metabolism and potential interactions (Hvenegaard et al., 2012).

Uro-Selective α1-Adrenergic Receptor Antagonists

The synthesis and biological evaluation of arylsulfonamide derivatives aimed at developing new α1-adrenoceptor antagonists revealed compounds with high affinity and moderate selectivity, offering insights into the design of therapeutics for conditions like benign prostatic hyperplasia (Rak et al., 2016).

Antimicrobial and Enzyme Inhibition Activities

A series of 1,3,4-oxadiazole derivatives, synthesized for their potential biological activities, demonstrated moderate to significant inhibitory effects against butyrylcholinesterase, an enzyme associated with neurodegenerative diseases. This research underscores the therapeutic potential of these compounds in treating conditions like Alzheimer's disease (Khalid et al., 2016).

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5S/c1-24(20,21)18-6-4-11(5-7-18)9-16-15(19)17-12-2-3-13-14(8-12)23-10-22-13/h2-3,8,11H,4-7,9-10H2,1H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIXMHLOTGEHKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2545472.png)

![4-[(Naphthalen-2-yloxy)methyl]benzohydrazide](/img/structure/B2545473.png)

![(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B2545476.png)

![4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2545478.png)

![6-(2-Naphthylsulfanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2545480.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2545483.png)

![2-((7-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2545487.png)

![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)anilino]carbonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2545494.png)

![1-[4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2545495.png)